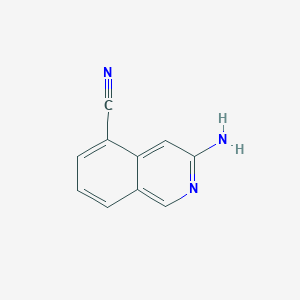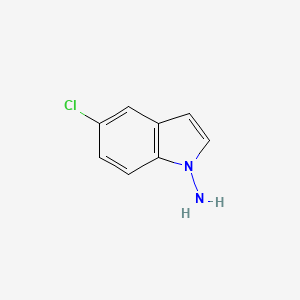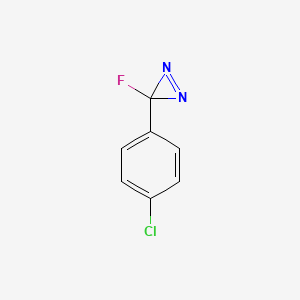
3-(4-Chlorophenyl)-3-fluoro-3H-diazirene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-3-fluoro-3H-diazirine is a chemical compound that belongs to the class of diazirines, which are known for their ability to form highly reactive carbenes upon exposure to ultraviolet light. This property makes diazirines valuable tools in photochemistry and photobiology, particularly in the study of molecular interactions and photoaffinity labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-3-fluoro-3H-diazirine typically involves the reaction of 4-chlorophenylhydrazine with a fluorinating agent under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of 3-(4-chlorophenyl)-3-fluoro-3H-diazirine may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-3-fluoro-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring cleaves to form a highly reactive carbene intermediate.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, with reagents such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Photolysis: Ultraviolet light (typically 254 nm) is used to induce the formation of carbenes.
Substitution Reactions: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild conditions, often in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed
Photolysis: The primary product is a carbene, which can further react with nearby molecules to form various adducts.
Substitution Reactions: The major products are substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation and Reduction: These reactions can lead to the formation of hydroxylated or dehalogenated products.
科学的研究の応用
3-(4-chlorophenyl)-3-fluoro-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.
Biology: Employed in the study of protein-ligand interactions and the mapping of active sites in enzymes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in identifying target proteins.
Industry: Utilized in the development of advanced materials and coatings that require precise molecular interactions.
作用機序
The primary mechanism of action of 3-(4-chlorophenyl)-3-fluoro-3H-diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, such as C-H, N-H, and O-H bonds, leading to the formation of covalent adducts. The molecular targets and pathways involved depend on the specific application and the molecules present in the reaction environment.
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenyl)-3-hydroxy-3H-diazirine
- 3-(4-chlorophenyl)-3-methyl-3H-diazirine
- 3-(4-chlorophenyl)-3-ethyl-3H-diazirine
Uniqueness
3-(4-chlorophenyl)-3-fluoro-3H-diazirine is unique due to the presence of the fluorine atom, which enhances its reactivity and stability compared to other diazirine derivatives. The fluorine atom also influences the electronic properties of the compound, making it particularly useful in applications that require precise control over molecular interactions.
特性
CAS番号 |
95911-67-4 |
|---|---|
分子式 |
C7H4ClFN2 |
分子量 |
170.57 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-3-fluorodiazirine |
InChI |
InChI=1S/C7H4ClFN2/c8-6-3-1-5(2-4-6)7(9)10-11-7/h1-4H |
InChIキー |
KBCYOVGJPRIWME-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2(N=N2)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


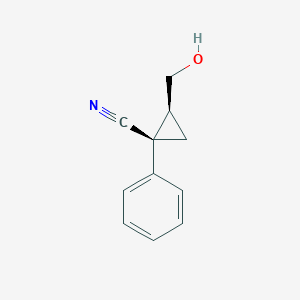
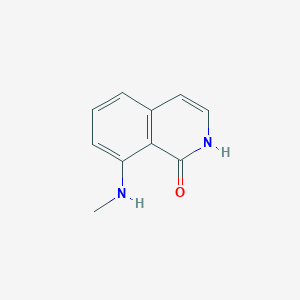

![N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine](/img/structure/B11915043.png)

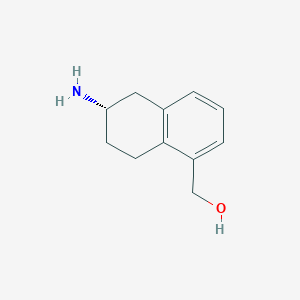
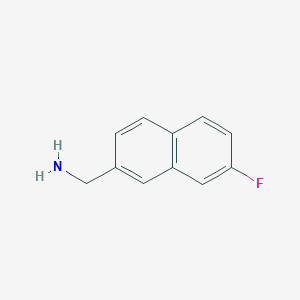
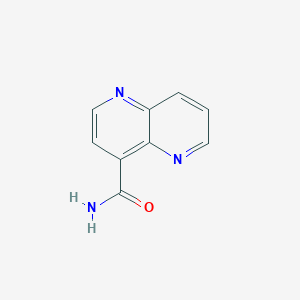
![1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride](/img/structure/B11915076.png)
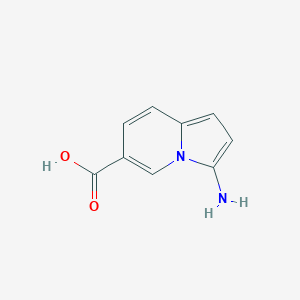
![7-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11915094.png)
![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)
